molecular formula C10H7NaO4 B15086548 Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate

Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate

Cat. No.: B15086548
M. Wt: 214.15 g/mol
InChI Key: OYOIWCSSSIEVTD-BJILWQEISA-M
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Description

Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a prop-1-en-1-olate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate enolate precursors under controlled conditions. One common method involves the use of sodium hydride as a base to deprotonate the enolate precursor, followed by the addition of the benzo[d][1,3]dioxole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enolate group to an alcohol or other reduced forms.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism by which Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the enolate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate: is similar to other benzo[d][1,3]dioxole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzo[d][1,3]dioxole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C10H7NaO4

Molecular Weight

214.15 g/mol

IUPAC Name

sodium;(E)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C10H8O4.Na/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9;/h1-5,11H,6H2;/q;+1/p-1/b4-3+;

InChI Key

OYOIWCSSSIEVTD-BJILWQEISA-M

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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